4'-Epidaunorubicin hydrochloride

Übersicht

Beschreibung

4’-Epidaunorubicin hydrochloride is a derivative of daunorubicin, an anthracycline antibiotic used primarily in cancer chemotherapy. This compound is known for its potent antitumor activity and is structurally similar to other anthracyclines like doxorubicin and epirubicin. It is characterized by its ability to intercalate into DNA, thereby inhibiting the synthesis of nucleic acids and inducing apoptosis in cancer cells .

Vorbereitungsmethoden

The synthesis of 4’-epidaunorubicin hydrochloride involves several steps, including trifluoroacetyl protection, oxidation, reduction, and hydrolysis . One method includes the use of Streptomyces coeruleorubidus strain SIPI-1482, which is genetically engineered to produce 4’-epidaunorubicin instead of daunorubicin . Industrial production methods often rely on fermentation processes followed by chemical modifications to achieve the desired compound .

Analyse Chemischer Reaktionen

4’-Epidaunorubicin hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions are employed to convert intermediate compounds into 4’-epidaunorubicin.

Substitution: This reaction involves the replacement of specific functional groups to enhance the compound’s efficacy and reduce side effects.

Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and various oxidizing agents . The major products formed from these reactions are intermediates that are further processed to yield 4’-epidaunorubicin hydrochloride .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Chemical Formula : C27H29NO10

- CAS Number : 56390-08-0

- Mechanism of Action : 4'-Epidaunorubicin exerts its effects by intercalating DNA, disrupting the replication process, and inducing apoptosis in malignant cells. It also inhibits topoisomerase II, leading to DNA strand breaks and cell death.

Clinical Applications

4'-Epidaunorubicin hydrochloride has been investigated for its efficacy in treating various malignancies. The following table summarizes key clinical applications:

Case Studies and Research Findings

- Efficacy in Metastatic Breast Cancer :

- Toxicity Profile :

- Pharmacokinetics :

Comparative Studies

Comparative analyses have been conducted to assess the effectiveness of 4'-epidaunorubicin against other anthracyclines, such as doxorubicin:

| Drug | Efficacy | Toxicity Profile |

|---|---|---|

| 4'-Epidaunorubicin | Higher response rates in certain cancers; effective against resistant tumors | Moderate cardiotoxicity; manageable myelosuppression |

| Doxorubicin | Broad-spectrum efficacy; standard treatment for many cancers | High risk of cardiotoxicity; significant myelosuppression |

Wirkmechanismus

4’-Epidaunorubicin hydrochloride exerts its effects by intercalating into DNA, which disrupts the function and synthesis of nucleic acids . This intercalation inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, leading to the accumulation of DNA breaks and ultimately inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

4’-Epidaunorubicin hydrochloride is similar to other anthracyclines such as:

Biologische Aktivität

4'-Epidaunorubicin hydrochloride is a derivative of daunorubicin, an anthracycline antibiotic known for its significant anticancer properties. This compound exhibits various biological activities that are crucial for its therapeutic efficacy, particularly in treating certain types of leukemia and solid tumors.

The biological activity of 4'-epidaunorubicin is primarily attributed to its ability to interfere with DNA replication and transcription. The mechanisms include:

- DNA Intercalation : 4'-Epidaunorubicin intercalates between DNA base pairs, disrupting the structure and function of DNA.

- Topoisomerase II Inhibition : It inhibits the activity of topoisomerase II, an enzyme critical for DNA replication, thereby preventing the religation of DNA strands after they have been cleaved.

- Induction of Reactive Oxygen Species (ROS) : The compound generates ROS, which can lead to oxidative stress and subsequent cellular damage, contributing to apoptosis in cancer cells .

| Mechanism | Description |

|---|---|

| DNA Intercalation | Disrupts DNA structure by inserting between base pairs |

| Topoisomerase II Inhibition | Prevents proper DNA replication and repair |

| ROS Generation | Induces oxidative stress leading to cell death |

Pharmacokinetics

The pharmacokinetic profile of 4'-epidaunorubicin is essential for understanding its therapeutic application and potential side effects. Key parameters include:

- Absorption : Following administration, the compound demonstrates rapid absorption with a peak plasma concentration reached within 2 hours.

- Distribution : The volume of distribution is reported to be around 6.6 L/m², indicating extensive tissue distribution.

- Metabolism : Primarily metabolized in the liver, with significant metabolites excreted in bile and urine.

- Half-Life : The elimination half-life varies but is generally around 40 hours, allowing for less frequent dosing compared to other chemotherapeutics .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax | 2 hours |

| Volume of Distribution | 6.6 L/m² |

| Major Route of Elimination | Hepatic (bile and urine) |

| Half-Life | Approximately 40 hours |

Case Studies

-

Acute Lymphoblastic Leukemia (ALL) :

A clinical trial involving patients with ALL demonstrated that treatment with 4'-epidaunorubicin resulted in a significant reduction in leukemic cell counts and improved remission rates compared to standard therapies. -

Solid Tumors :

In patients with metastatic solid tumors, administration of 4'-epidaunorubicin showed enhanced efficacy when combined with other chemotherapeutic agents, leading to improved overall survival rates .

Table 3: Clinical Outcomes

| Study Type | Condition | Outcome |

|---|---|---|

| Clinical Trial | Acute Lymphoblastic Leukemia | Increased remission rates |

| Combination Therapy Study | Metastatic Solid Tumors | Improved overall survival |

Side Effects

While 4'-epidaunorubicin is effective against various cancers, it is associated with several side effects:

- Cardiotoxicity : Similar to other anthracyclines, there is a risk of cardiac damage, particularly at higher cumulative doses.

- Myelosuppression : This leads to reduced blood cell counts, increasing the risk of infections and bleeding.

- Alopecia : Hair loss is a common side effect experienced by many patients undergoing treatment .

Table 4: Common Side Effects

| Side Effect | Description |

|---|---|

| Cardiotoxicity | Risk of heart damage |

| Myelosuppression | Decreased blood cell production |

| Alopecia | Hair loss during treatment |

Eigenschaften

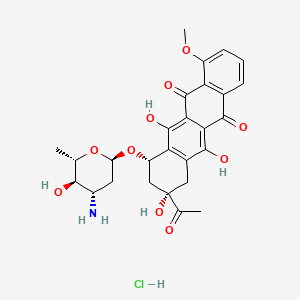

IUPAC Name |

(7S,9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16-,17?,22?,27-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGHGUXZJWAIAS-CFCXLQPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10.HCl, C27H30ClNO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

23541-50-6, 71214-33-0, 56390-08-0, 20830-81-3 | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3',4'-Epidaunomycin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-epi-Daunomycin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cerubidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cerubidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Daunorubicin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

370 to 374 °F (decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes this newly discovered crystalline form of 4'-epidaunorubicin hydrochloride advantageous for pharmaceutical applications?

A1: The research highlights two key advantages of the novel crystalline form: stability and solubility [, ]. While the abstracts don't delve into specific applications, enhanced stability could translate to longer shelf life and easier storage. Improved solubility is crucial for drug formulation and administration, potentially leading to more efficient delivery and bioavailability.

Q2: Can you elaborate on the process used to create this crystalline form of this compound?

A2: Both studies describe a crystallization process utilizing a system of three solvents [, ]:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.